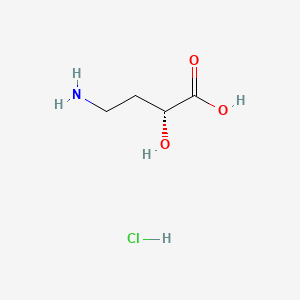

(R)-4-amino-2-hydroxybutanoic acid hydrochloride

説明

®-4-amino-2-hydroxybutanoic acid hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical processes and is often used in scientific research due to its unique properties. This compound is a hydrochloride salt form, which enhances its solubility and stability in aqueous solutions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-amino-2-hydroxybutanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with ®-2-hydroxybutanoic acid.

Amination: The hydroxyl group is converted to an amino group through a series of reactions, including protection and deprotection steps to ensure the correct stereochemistry.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of ®-4-amino-2-hydroxybutanoic acid hydrochloride may involve:

Large-Scale Synthesis: Utilizing large reactors to carry out the amination and hydrochloride formation steps.

Purification: Techniques such as crystallization or chromatography are used to purify the final product.

Quality Control: Ensuring the product meets the required purity and quality standards through rigorous testing.

化学反応の分析

Types of Reactions: ®-4-amino-2-hydroxybutanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation reactions.

Major Products:

Oxidation Products: Oxo derivatives of the amino acid.

Reduction Products: Alcohol derivatives.

Substitution Products: Halogenated derivatives.

科学的研究の応用

®-4-amino-2-hydroxybutanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.

Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.

作用機序

The mechanism of action of ®-4-amino-2-hydroxybutanoic acid hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways. The molecular targets and pathways involved include:

Enzyme Inhibition: Inhibiting enzymes involved in amino acid metabolism.

Receptor Binding: Binding to specific receptors, modulating their activity.

類似化合物との比較

(S)-4-amino-2-hydroxybutanoic acid hydrochloride: The enantiomer of the compound, with different biological activity.

4-amino-3-hydroxybutanoic acid hydrochloride: A structural isomer with distinct properties.

2-amino-4-hydroxybutanoic acid hydrochloride: Another isomer with unique reactivity.

Uniqueness: ®-4-amino-2-hydroxybutanoic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact with enzymes and receptors in a stereospecific manner makes it valuable in research and industrial applications.

生物活性

(R)-4-amino-2-hydroxybutanoic acid hydrochloride, commonly referred to as (R)-AHBA, is a chiral amino acid derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of (R)-4-Amino-2-Hydroxybutanoic Acid

(R)-AHBA is a naturally occurring amino acid derivative known for its role in various biochemical processes. Its structure includes a hydroxyl group and an amino group attached to a butanoic acid backbone, which contributes to its unique biological properties. The compound is often studied for its potential in drug development and therapeutic applications due to its ability to interact with various biological targets.

1. Neuroprotective Effects

(R)-AHBA has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Research indicates that (R)-AHBA can enhance the synthesis of neurotransmitters like gamma-aminobutyric acid (GABA), which plays a crucial role in inhibiting neuronal excitability. This effect has been linked to potential benefits in conditions such as epilepsy and anxiety disorders.

Table 1: Neuroprotective Effects of (R)-AHBA

| Study | Model | Findings |

|---|---|---|

| In vitro neuronal cultures | Increased GABA levels observed | |

| Animal model of epilepsy | Reduced seizure frequency | |

| Anxiety model | Decreased anxiety-like behaviors |

2. Antimicrobial Activity

The compound exhibits antimicrobial properties that have been explored in various studies. It has shown effectiveness against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

Table 2: Antimicrobial Activity of (R)-AHBA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

3. Role in Aminoglycoside Biosynthesis

(R)-AHBA is a key intermediate in the biosynthesis of aminoglycoside antibiotics such as butirosin. The enzymatic pathways involving (R)-AHBA have been elucidated, revealing its importance in producing compounds that combat bacterial infections.

Case Study: Butirosin Biosynthesis

A study characterized the biosynthetic gene cluster responsible for the production of butirosin, highlighting the role of (R)-AHBA in this process. The enzymes involved were shown to facilitate the conversion of L-glutamate into (R)-AHBA through several enzymatic steps, emphasizing the compound's significance in antibiotic production .

The biological activity of (R)-AHBA can be attributed to several mechanisms:

- GABAergic Modulation : By enhancing GABA synthesis, (R)-AHBA may help modulate neuronal excitability and provide neuroprotective effects.

- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

- Enzyme Interaction : As an intermediate in biosynthetic pathways, (R)-AHBA interacts with specific enzymes that catalyze critical reactions in antibiotic synthesis.

Research Findings

Recent studies have focused on optimizing the production and application of (R)-AHBA:

- A biocatalytic process was developed to synthesize (R)-AHBA from simple precursors using engineered Escherichia coli strains, achieving high conversion rates .

- Investigations into the pharmacokinetics of (R)-AHBA derivatives suggest improved bioavailability and therapeutic efficacy when used as prodrugs .

特性

IUPAC Name |

(2R)-4-amino-2-hydroxybutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c5-2-1-3(6)4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYDSOQKJCJGSY-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)[C@H](C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744440 | |

| Record name | (2R)-4-Amino-2-hydroxybutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117173-81-6 | |

| Record name | (2R)-4-Amino-2-hydroxybutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。